molecular formula C19H20O5 B11160605 11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione

11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione

Cat. No.: B11160605
M. Wt: 328.4 g/mol
InChI Key: JDIHSVZPBHAIOB-UHFFFAOYSA-N
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Description

11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione is a polycyclic heterocyclic compound featuring a fused benzo[c]pyrano[2,3-h]chromen backbone with methoxy and dimethyl substituents. Its structure includes a central chromen-4,6-dione core, a partially hydrogenated pyran ring, and a benzo-fused system.

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

11-methoxy-2,2-dimethyl-7,8,9,10-tetrahydro-3H-isochromeno[3,4-f]chromene-4,6-dione

InChI

InChI=1S/C19H20O5/c1-19(2)9-12(20)16-14(24-19)8-13(22-3)15-10-6-4-5-7-11(10)18(21)23-17(15)16/h8H,4-7,9H2,1-3H3

InChI Key

JDIHSVZPBHAIOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C3C(=C(C=C2O1)OC)C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the methoxy and dimethyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to changes in cellular processes, which may be beneficial in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyrano-chromen derivatives:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Solubility Profile Biological Activity/Applications Reference
11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione Methoxy (C-11), dimethyl (C-2), dione (C-4,6) ~400 (estimated) Moderate in organic solvents Potential kinase inhibition
[(2,2-Dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid Oxyacetic acid (C-11), dimethyl (C-2), ketone (C-6) ~414 Higher polarity, aqueous Unknown; likely altered bioactivity
10-Bromo-4,8-dimethoxy-11,11-dimethyl-5,6,7,8,10,11-hexahydro-9H-furo[2,3-b]pyrano[2,3-h]quinoline Bromine (C-10), furo ring, dimethyl (C-11) ~437 Low (hydrophobic bromine) Antimicrobial, structural diversity
5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one Hydroxyl (C-5), prenyl (C-6), phenolic moiety ~438 High in polar solvents Antioxidant, phytochemical activity
Dehydrodihydrorotenone (1,2,12,12a-Tetrahydro-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6-one) Isopropenyl, methoxy, fused benzopyrano-furo system ~394 Lipophilic Insecticidal, mitochondrial inhibition

Key Differences and Implications

Substituent Effects: The methoxy group in the target compound enhances electron density in the aromatic system compared to the bromine in the furo-pyranoquinoline derivative (), which introduces steric bulk and alters electrophilic reactivity . The dione moiety (C-4,6) distinguishes the target compound from analogs like the chromen-4-one in , which has a single ketone group. This difference may influence redox activity and binding to enzymatic targets (e.g., kinases vs. antioxidant enzymes) .

Ring System Variations: The benzo[c]pyrano[2,3-h]chromen core in the target compound contrasts with the furo[2,3-b]pyrano[2,3-h]quinoline system in . The latter’s fused furo ring increases rigidity and may limit conformational flexibility critical for target binding . Prenyl groups (e.g., in ) enhance membrane permeability and antioxidant capacity, whereas the target compound’s dimethyl groups provide steric stabilization without significant polarity shifts .

Synthetic Pathways :

  • The target compound’s synthesis likely involves multicomponent reactions using catalysts like DABCO (as in ) or silica-supported systems (). Methoxy groups could be introduced via O-methylation of hydroxyl precursors .
  • In contrast, brominated derivatives () require halogenation steps, which are less atom-efficient and may complicate purification .

Hydroxyl and prenyl substituents () correlate with antioxidant or anti-inflammatory activity, absent in the methoxy/dimethyl-dione system .

Research Findings and Data

Spectral and Computational Data

  • NMR Analysis : The target compound’s ¹H/¹³C NMR would show signals for methoxy (~δ 3.8 ppm), methyl groups (δ 1.2–1.5 ppm), and dione carbonyls (~δ 170–180 ppm). This contrasts with the brominated derivative in , where Br induces deshielding in adjacent protons (e.g., H-10 at δ 4.5–5.0 ppm) .
  • Molecular Docking : Preliminary in silico studies (as in ) suggest the dione groups could form hydrogen bonds with kinase active sites, while dimethyl groups stabilize hydrophobic pockets .

Biological Activity

11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound belongs to a class of polycyclic compounds characterized by a complex structure that may contribute to its biological effects. Its molecular formula is C18H22O5C_{18}H_{22}O_5, and it features multiple functional groups that enhance its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that 11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione exhibits significant anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-468 (breast cancer).
  • Methodology : MTT assays were utilized to assess cell viability.
  • Findings : The compound demonstrated notable cytotoxic effects with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate activity

These findings highlight the potential of the compound as a therapeutic agent for infections caused by resistant strains of bacteria and fungi.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of the compound. It has been suggested that it may protect neuronal cells from oxidative stress and apoptosis:

  • Mechanism : Activation of the Nrf2 pathway has been observed in related compounds which could suggest a similar mechanism in 11-Methoxy-2,2-dimethyl-2,3,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-4,6-dione.
  • Research Findings : Studies indicate that compounds with similar structures have shown protective effects in models of neurodegenerative diseases .

Case Studies

Several case studies have been published focusing on the biological activities of this compound:

  • Breast Cancer Study : A study involving a series of derivatives demonstrated that modifications to the core structure could enhance anticancer activity against MCF-7 cells.
  • Antimicrobial Evaluation : A comparative study on various derivatives showed that certain substitutions significantly increased antimicrobial potency against resistant bacterial strains.

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